Diamantan-1-ol Diamantan-1-ol
Brand Name: Vulcanchem
CAS No.: 30545-14-3
VCID: VC18415971
InChI: InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2
SMILES:
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol

Diamantan-1-ol

CAS No.: 30545-14-3

Cat. No.: VC18415971

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Diamantan-1-ol - 30545-14-3

Specification

CAS No. 30545-14-3
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol
Standard InChI InChI=1S/C14H20O/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13,15H,1-6H2
Standard InChI Key ZTONXKOBHDGNKB-UHFFFAOYSA-N
Canonical SMILES C1C2CC3C4C1C5CC(C4)CC3(C5C2)O

Introduction

Structural Characteristics and Molecular Identity

Diamantan-1-ol belongs to the diamondoid family, a class of hydrocarbons whose structures resemble the cubic lattice of diamond. Its molecular framework consists of two fused adamantane cages, forming a rigid, three-dimensional architecture with a hydroxyl group (-OH) attached to the primary carbon position. The compound’s IUPAC name, pentacyclo[7.3.1.1⁴,¹².0²,⁷.0⁶,¹¹]tetradecan-1-ol, reflects its complex polycyclic arrangement .

Crystallographic and Stereochemical Features

The solid-state structure of Diamantan-1-ol, resolved via single-crystal X-ray diffraction (SCXRD), reveals a dense packing arrangement stabilized by intermolecular hydrogen bonding between hydroxyl groups . This configuration contributes to its high melting point (573K\sim 573 \, \text{K}) and enthalpy of fusion (ΔfusH=9.6kJ/mol\Delta_{\text{fus}}H = 9.6 \, \text{kJ/mol}) . The InChIKey ZTONXKOBHDGNKB-UHFFFAOYSA-N uniquely identifies its stereochemistry, distinguishing it from positional isomers such as Diamantan-4-ol .

Synthesis and Industrial Production

Mechanochemical Synthesis: A Sustainable Alternative

Recent breakthroughs in high-temperature ball milling have enabled solvent-free, energy-efficient production of Diamantan-1-ol derivatives. By milling 1-iodoadamantane with adamantan-1-ol in the presence of K2CO3\text{K}_2\text{CO}_3 at 180–200°C, researchers achieved a 60% yield of 1,1’-diadamantyl ether, a key Diamantan-1-ol derivative . This method eliminates toxic solvents and reduces reaction times from hours to minutes, as illustrated in Table 1.

Table 1: Comparison of Synthesis Methods for Diamantan-1-ol Derivatives

ParameterConventional MethodMechanochemical Method
Reaction Time12–24 h3 h
Solvent UseDichloromethaneNone
Yield45–50%60%
Temperature80°C180–200°C
BasePyridineK2CO3\text{K}_2\text{CO}_3
Energy ConsumptionHighModerate

Data sourced from mechanochemical studies .

Physicochemical Properties

Thermodynamic Stability

Diamantan-1-ol exhibits exceptional thermal resilience, with a sublimation enthalpy (ΔsubH\Delta_{\text{sub}}H) of 117.9kJ/mol117.9 \, \text{kJ/mol} at 334 K . This property makes it suitable for high-temperature applications, such as lubricant additives or polymer composites.

Solubility and Reactivity

The compound’s hydrophobicity (logP=3.8\log P = 3.8) limits its solubility in polar solvents but enhances compatibility with organic matrices. In sulfuric acid, Diamantan-1-ol undergoes hydride transfer reactions, equilibrating with its 4-ol isomer through a carbocation intermediate .

Chemical Reactivity and Functionalization

Oxidation and Substitution Reactions

Oxidation of Diamantan-1-ol with H2SO4\text{H}_2\text{SO}_4 produces diamantanone (C14H18O\text{C}_{14}\text{H}_{18}\text{O}), while treatment with methyl thiocyanate yields methyl N-(diamantan-1-yl)carbamothioate . These reactions highlight its versatility as a precursor for pharmacologically active compounds.

Etherification and Cross-Coupling

Mechanochemical etherification, as demonstrated in recent studies, enables the synthesis of symmetrical and unsymmetrical diamondoid ethers. For instance, milling Diamantan-1-ol with 1-iodoadamantane at 200°C generates 1,1’-diadamantyl ether (C20H28O\text{C}_{20}\text{H}_{28}\text{O}) with 60% efficiency .

Applications in Science and Technology

Nanotechnology and Materials Science

Diamantan-1-ol’s rigid structure and functionalizability make it ideal for molecular recognition systems and nanoscale lubricants. Its derivatives exhibit low friction coefficients (μ<0.1\mu < 0.1) in tribological tests, outperforming conventional hydrocarbon lubricants .

Biomedical Engineering

Preliminary studies suggest that Diamantan-1-ol derivatives can enhance drug delivery systems by improving lipid membrane permeability. Functionalized diamondoids have demonstrated low cytotoxicity (< 10% cell death at 100 µM), positioning them as promising candidates for targeted therapeutics .

Comparative Analysis with Related Diamondoids

Table 2: Properties of Diamondoid Derivatives

CompoundMolecular FormulaMelting Point (K)ΔsubH\Delta_{\text{sub}}H (kJ/mol)Applications
AdamantaneC10H16\text{C}_{10}\text{H}_{16}54389.5Antiviral drugs
Diamantan-1-olC14H20O\text{C}_{14}\text{H}_{20}\text{O}573117.9Nanomaterials
TriamantaneC18H24\text{C}_{18}\text{H}_{24}623145.2High-pressure lubricants

Data compiled from NIST and mechanochemical studies .

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